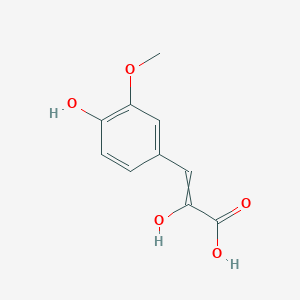

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Description

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .

Properties

CAS No. |

63035-29-0 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14) |

InChI Key |

LVXPBVUWWHAFEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .

Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ferulic acid undergoes various chemical reactions, including:

Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydroferulic acid.

Esterification: Ferulic acid can react with alcohols to form esters.

Decarboxylation: Under certain conditions, ferulic acid can undergo decarboxylation to form 4-vinylguaiacol

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Esterification: Acidic catalysts such as sulfuric acid are used in esterification reactions.

Decarboxylation: High temperatures and acidic or basic conditions can facilitate decarboxylation

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Dihydroferulic acid.

Esterification: Ferulic acid esters.

Decarboxylation: 4-vinylguaiacol

Scientific Research Applications

Ferulic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: Ferulic acid is studied for its role in plant cell wall structure and function.

Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.

Industry: Ferulic acid is used in the food industry as a preservative and in the cosmetic industry for its skin-protective effects

Mechanism of Action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

- Caffeic acid

- p-Coumaric acid

- Sinapic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.